4-{[3-(Methoxymethyl)phenyl]amino}pyridine-2-carbonitrile
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Overview
Description
4-{[3-(Methoxymethyl)phenyl]amino}pyridine-2-carbonitrile is an organic compound with the molecular formula C14H13N3O This compound is characterized by the presence of a pyridine ring substituted with a carbonitrile group and an amino group attached to a phenyl ring, which is further substituted with a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Methoxymethyl)phenyl]amino}pyridine-2-carbonitrile typically involves the reaction of 3-(methoxymethyl)aniline with 2-chloropyridine-4-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic aromatic substitution, where the amino group of 3-(methoxymethyl)aniline attacks the chlorinated pyridine ring, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(Methoxymethyl)phenyl]amino}pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of acylated or sulfonylated derivatives.
Scientific Research Applications
4-{[3-(Methoxymethyl)phenyl]amino}pyridine-2-carbonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-{[3-(Methoxymethyl)phenyl]amino}pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-{[3-(Methoxymethyl)phenyl]amino}pyridine-2-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
4-{[3-(Methoxymethyl)phenyl]amino}pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
4-{[3-(Methoxymethyl)phenyl]amino}pyridine-2-methanol: Similar structure but with a hydroxymethyl group instead of a carbonitrile group.
Uniqueness
4-{[3-(Methoxymethyl)phenyl]amino}pyridine-2-carbonitrile is unique due to the presence of both a carbonitrile group and a methoxymethyl-substituted phenyl ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
4-[3-(methoxymethyl)anilino]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-18-10-11-3-2-4-12(7-11)17-13-5-6-16-14(8-13)9-15/h2-8H,10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDFHZXUWZRJEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)NC2=CC(=NC=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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